molecular formula C60H82N12O16 B14168322 Azetomycin II CAS No. 59481-55-9

Azetomycin II

Cat. No.: B14168322
CAS No.: 59481-55-9
M. Wt: 1227.4 g/mol
InChI Key: PWHNEQXRWYMVQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azetomycin II can be synthesized through a series of chemical reactions starting from erythromycin. The reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound often involves hot-melt extrusion (HME) to prepare its amorphous solid dispersion. This method improves the solubility and taste-masking properties of the compound . The process parameters include a temperature of 150°C, a screw speed of 75 rpm, and a drug percentage of 25% .

Chemical Reactions Analysis

Types of Reactions

Azetomycin II undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: A macrolide antibiotic with a 14-membered ring.

    Clarithromycin: A macrolide antibiotic similar to erythromycin but with a methyl group at the 6 position.

    Roxithromycin: A semi-synthetic macrolide antibiotic derived from erythromycin.

Uniqueness

Azetomycin II is unique due to its 15-membered ring structure with a methyl-substituted nitrogen, which enhances its stability and prevents its metabolism . This structural modification gives it a broader spectrum of activity and improved pharmacokinetic properties compared to other macrolides .

Properties

CAS No.

59481-55-9

Molecular Formula

C60H82N12O16

Molecular Weight

1227.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77)

InChI Key

PWHNEQXRWYMVQG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Origin of Product

United States

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